molecular formula C13H13N3O3 B15031391 2-(3,5-Dimethyl-isoxazol-4-ylazo)-benzoic acid methyl ester

2-(3,5-Dimethyl-isoxazol-4-ylazo)-benzoic acid methyl ester

Cat. No.: B15031391
M. Wt: 259.26 g/mol
InChI Key: JOLVLDGOAGSSFP-UHFFFAOYSA-N
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Description

Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors. This particular compound features a benzoate ester group, which is commonly found in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as 3,5-dimethyl-4-nitrobenzaldehyde and an amine.

    Azo Coupling Reaction: The oxazole derivative is then subjected to an azo coupling reaction with a diazonium salt derived from benzoic acid. This step involves the reaction of the diazonium salt with the oxazole compound under acidic conditions to form the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the ester group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the oxazole ring.

    Reduction: Amines derived from the cleavage of the azo bond.

    Substitution: Substituted benzoates and oxazole derivatives.

Scientific Research Applications

Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other colorants due to its vivid coloration properties.

Mechanism of Action

The mechanism of action of methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate involves its interaction with molecular targets through the azo linkage and ester group. The compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate: Similar in structure but with different substituents on the oxazole ring.

    Ethyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate: Similar ester group but with an ethyl instead of a methyl group.

    Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-thiazol-4-yl)diazen-1-yl]benzoate: Similar structure but with a thiazole ring instead of an oxazole ring.

Uniqueness

Methyl 2-[(1E)-2-(3,5-dimethyl-1,2-oxazol-4-yl)diazen-1-yl]benzoate is unique due to its specific combination of the oxazole ring and the azo linkage, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

methyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)diazenyl]benzoate

InChI

InChI=1S/C13H13N3O3/c1-8-12(9(2)19-16-8)15-14-11-7-5-4-6-10(11)13(17)18-3/h4-7H,1-3H3

InChI Key

JOLVLDGOAGSSFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)N=NC2=CC=CC=C2C(=O)OC

solubility

16.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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